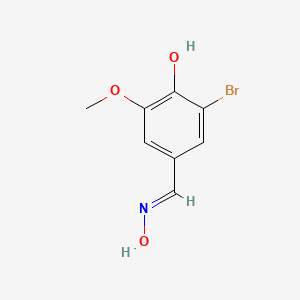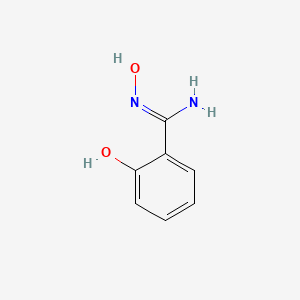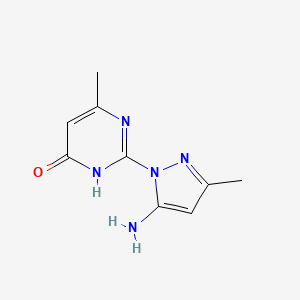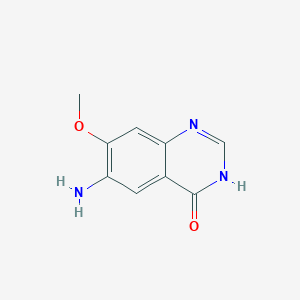![molecular formula C6H4ClN3O B1384420 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol CAS No. 1516103-67-5](/img/structure/B1384420.png)
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
Vue d'ensemble
Description
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a chemical compound with the CAS Number: 1516103-67-5 . It is a white solid with a molecular weight of 169.57 . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Molecular Structure Analysis
The InChI code for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is 1S/C6H4ClN3O/c7-6-5-3 (8-2-9-6)1-4 (11)10-5/h1-2,10-11H . The structure of this compound can be further analyzed using this InChI code .Physical And Chemical Properties Analysis
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a white solid . It has a molecular weight of 169.57 . The compound should be stored at 0-8 C .Applications De Recherche Scientifique
Anticancer Applications
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol has been used in the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives that have shown promising anticancer activity . For instance, compounds 14a, 16b, and 18b were found to be highly active against MCF7 breast cancer cells . These compounds induced apoptosis, or programmed cell death, in the cancer cells .
Antibacterial Applications
This compound is a chlorinated pyrrolopyrimidine used in the preparation of compounds with antibacterial activities . It binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA .
Antitumor Applications
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is used in the synthesis of compounds with antitumor activities . The compound’s structure allows it to interact with various biological targets, potentially inhibiting tumor growth .
Antidiabetic Applications
Pyrrolo[2,3-d]pyrimidine-based analogues, which can be synthesized using 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, have been found to inhibit the α-amylase enzyme . This enzyme is involved in the breakdown of complex carbohydrates, and its inhibition can help manage blood sugar levels in diabetic patients .
Drug Design and Synthesis
The compound is used in the design and synthesis of new drugs . Its unique structure makes it a valuable building block in the creation of new therapeutic agents .
Molecular Docking Studies
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and its derivatives have been used in molecular docking studies . These studies can help predict how a drug will interact with its target, providing valuable information for drug design .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been studied for their anticancer properties , suggesting potential targets could be proteins involved in cell proliferation and apoptosis.
Mode of Action
Based on the structural similarity to other pyrrolopyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in cell proliferation and apoptosis .
Result of Action
Related compounds have been shown to have cytotoxic effects against various cancer cell lines .
Propriétés
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKDZKZCGDKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1N=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)


![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)

![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)





![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)
